Product packaging for Methyl-3-keto-5Beta-cholan-24-oate(Cat. No.:)

Methyl-3-keto-5Beta-cholan-24-oate

Cat. No.: B13845020
M. Wt: 388.6 g/mol
InChI Key: SRLWMUQGWKOYLX-BREVXCHTSA-N
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Description

Significance of Cholane (B1240273) Derivatives in Chemical Biology Research

Cholane derivatives, the chemical family to which Methyl-3-keto-5Beta-cholan-24-oate belongs, are of profound importance in chemical biology research. Their significance stems primarily from their natural role as bile acids, which are critical for the digestion and absorption of fats. nih.gov Beyond this physiological function, the unique and rigid steroid scaffold of cholane derivatives makes them versatile building blocks in medicinal chemistry and molecular engineering.

Researchers utilize cholane derivatives for several key purposes:

Signaling Molecules: Bile acids are no longer seen as simple detergents for fat solubilization. They are now recognized as crucial signaling molecules that activate specific nuclear receptors, such as the farnesoid X receptor (FXR). nih.gov This discovery has opened a new field of research, where synthetic cholane derivatives are created to study and modulate these signaling pathways, with potential applications in metabolic diseases. nih.govlookchem.com

Drug Development Scaffolds: The well-defined three-dimensional structure of the cholane nucleus provides an excellent template for designing new therapeutic agents. By adding various functional groups, chemists can create libraries of compounds to screen for activity against a wide range of biological targets. nih.gov

Precursors for Complex Syntheses: Natural bile acids are relatively abundant and serve as inexpensive starting materials for the partial synthesis of other complex steroids.

The ability to modify the cholane skeleton at various positions allows for the fine-tuning of a molecule's biological activity and physical properties, making this class of compounds a cornerstone of modern biochemical and pharmaceutical research. nih.gov

Overview of 3-Keto-5Beta-Cholan-24-oate Methyl Esters as Research Entities

The specific subgroup of 3-Keto-5Beta-Cholan-24-oate methyl esters represents a valuable class of research intermediates. The presence of a ketone at the C-3 position is particularly useful from a synthetic chemistry perspective. It allows for a wide range of chemical transformations, enabling the introduction of new functional groups with controlled stereochemistry.

For instance, the ketone can be reduced to a hydroxyl group, which can then be further modified. This versatility makes these compounds ideal starting points for creating analogues of natural bile acids to probe structure-activity relationships. Research involving these esters often focuses on their utility as precursors for more complex molecules, such as brassinosteroid analogues, which have applications in promoting plant growth. researchgate.netnih.gov

The methyl ester at the C-24 position serves as a protecting group for the carboxylic acid, preventing it from interfering with reactions at other parts of the molecule. This ester can be easily hydrolyzed in a final step to yield the free bile acid if desired. The 5-beta configuration is characteristic of the major bile acids found in humans.

Table 2: Examples of Research Cholane Derivatives

Compound NameCAS NumberMolecular FormulaSignificance/Application
Methyl 3α,7α-diacetoxy-11-oxo-5β-cholan-24-oate-C29H44O7Intermediate in steroid synthesis. nih.gov
Methyl 3α-hydroxy-12-oxo-5β-cholan-24-oate28050-47-7C25H40O4Building block for bile acid derivatives. chemsrc.com
Methyl-3-keto-6α-hydroxy-5β-cholanoate3360-89-2C25H40O4Biochemical for proteomics research.
Methyl 3α-acetoxy-7,12-dioxo-5β-cholan-24-oate-C27H40O6Chemical for early discovery research. sigmaaldrich.com

Historical Context of this compound in Academic Studies

The study of bile acids has a long history, with the fundamental structures being elucidated in the early 20th century. The subsequent decades saw extensive research into their chemical properties and biological roles. The development of synthetic methods to modify the cholane skeleton was a key focus of organic chemists.

While pinpointing the first-ever synthesis of this compound is challenging without access to exhaustive historical archives, the methods for its creation are rooted in well-established steroid chemistry. The oxidation of a 3-hydroxy group to a 3-keto group is a standard transformation. Literature from the latter half of the 20th century contains numerous examples of such reactions on cholane scaffolds. For example, a 1979 paper in the journal Steroids details the synthesis of a related compound, methyl 3α,7α-diacetoxy-11-oxo-5β-cholan-24-oate, showcasing the synthetic strategies employed during that era. nih.gov These included reactions like epoxidation, ring-opening of epoxides, and oxidation of alcohol functionalities. nih.gov

The synthesis of the target compound, this compound, would typically involve the esterification of the corresponding carboxylic acid (3-keto-5-beta-cholan-24-oic acid) or the oxidation of the corresponding 3-hydroxy methyl ester (Methyl lithocholate). These foundational reactions have been part of the standard toolkit of organic chemistry for many decades, allowing researchers to produce a vast array of steroid derivatives for further study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40O3 B13845020 Methyl-3-keto-5Beta-cholan-24-oate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H40O3

Molecular Weight

388.6 g/mol

IUPAC Name

methyl (4R)-4-[(5R,8R,9S,10S,13R,14S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3/t16-,17-,19+,20?,21+,22+,24+,25-/m1/s1

InChI Key

SRLWMUQGWKOYLX-BREVXCHTSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Origin of Product

United States

Chemical Synthesis Methodologies for Methyl 3 Keto 5beta Cholan 24 Oate and Its Analogues

Targeted Oxidation Strategies for 3-Keto Formation

The introduction of a keto group at the C-3 position of the 5β-cholan backbone is a pivotal step in the synthesis of methyl-3-keto-5β-cholan-24-oate. This requires the selective oxidation of the 3α-hydroxyl group present in the starting bile acid esters. Several reagent systems have been developed to achieve this transformation with high efficiency and selectivity.

A particularly effective method for the selective oxidation of the 3-hydroxyl group involves the use of silver carbonate supported on celite, also known as Fétizon's reagent. nih.govwikipedia.orgadichemistry.com This reagent offers a mild and selective means to oxidize primary and secondary alcohols. wikipedia.orgadichemistry.com In the context of bile acid methyl esters, refluxing the substrate with silver carbonate-celite in a non-polar solvent like toluene (B28343) leads to the desired 3-keto derivative in high yields. researchgate.netnih.gov A key advantage of this method is the simple work-up procedure, which often involves just filtering the reaction mixture and concentrating the filtrate. researchgate.netnih.gov The reactivity of Fétizon's reagent is influenced by steric hindrance, making the equatorial 3α-hydroxyl group more susceptible to oxidation than the more hindered axial hydroxyl groups at other positions on the steroid nucleus. wikipedia.org

Table 1: Oxidation of Bile Acid Methyl Esters with Silver Carbonate-Celite

Starting Material Product Yield (%)
Methyl cholate (B1235396) Methyl 7α,12α-dihydroxy-3-keto-5β-cholanate 90
Methyl chenodeoxycholate Methyl 7α-hydroxy-3-keto-5β-cholanate -
Methyl deoxycholate Methyl 12α-hydroxy-3-keto-5β-cholanate -
Methyl lithocholate Methyl 3-keto-5β-cholanate -

Data sourced from a study on the selective oxidation of bile acids. researchgate.net

Chromium(VI)-based reagents have also been widely used for the oxidation of alcohols to ketones. Reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are soluble in organic solvents and offer good selectivity for the oxidation of primary and secondary alcohols. wikipedia.org Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is another classic method, though it is less mild than PCC and PDC. wikipedia.orglibretexts.org When applied to bile acid derivatives, these reagents can effectively convert the 3-hydroxyl group to a ketone. The choice of the specific chromate (B82759) reagent and reaction conditions can be tailored to the substrate to optimize the yield and minimize side reactions. wikipedia.orgnih.gov

Beyond silver carbonate and chromate-based reagents, other methods have been explored for the site-specific oxidation of hydroxyl groups in bile acids. These include enzymatic oxidation using hydroxysteroid dehydrogenases (HSDHs). google.comgoogle.com These enzymes can offer high regioselectivity and stereoselectivity. For instance, 3α-HSDH can specifically oxidize the 3α-hydroxyl group. researchgate.net Electrochemical oxidation has also been investigated as a method to generate oxidized bile acid derivatives. nih.govmdpi.com

Derivatization at C-24 Carboxylic Acid Moiety via Methyl Esterification

To prevent unwanted side reactions and to improve the solubility of bile acids in organic solvents during the oxidation steps, the carboxylic acid group at the C-24 position is typically protected as a methyl ester. nih.gov This esterification is a standard procedure and can be achieved through several methods. A common approach is to treat the bile acid with methanol (B129727) in the presence of an acid catalyst. researchgate.net Another mild and effective method involves the use of diazomethane, which readily converts carboxylic acids to their corresponding methyl esters. libretexts.org More recently, greener methods using dimethyl carbonate with a base catalyst have been developed, offering high selectivity for esterification under mild conditions. organic-chemistry.org

Functionalization and Modification at Other Steroidal Positions

While the primary focus is the synthesis of methyl-3-keto-5β-cholan-24-oate, the versatile chemistry of the steroid nucleus allows for further functionalization at other positions. This can lead to a diverse range of analogues with potentially unique biological activities. For example, the hydroxyl groups at C-7 and C-12 in cholic acid derivatives can be selectively oxidized or modified. nih.govresearchgate.net Furthermore, reactions can be performed on the steroid backbone to introduce new functional groups or to alter the stereochemistry at specific centers, leading to the synthesis of allo-bile acids (5α-isomers). researchgate.net

Hydroxylation and Dehydroxylation Reactions

Hydroxylation and dehydroxylation are fundamental transformations in the synthesis of bile acid analogues, allowing for the precise modification of the steroid's biological activity. These reactions alter the molecule's hydrophilicity and its ability to interact with biological receptors.

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the steroid skeleton is a key strategy for creating diverse analogues. While challenging to achieve with high selectivity using traditional chemical methods, recent advancements have utilized enzymatic and catalytic approaches.

Enzymatic Hydroxylation: Cytochrome P450 monooxygenases (CYPs) have emerged as powerful tools for regioselective and stereoselective hydroxylation. nih.gov Engineered P450-BM3 mutants can catalyze the C-H activation and subsequent hydroxylation of various steroids at positions that are difficult to access synthetically, such as C7, with high regio- and stereoselectivity. nih.gov This biocatalytic approach avoids the use of harsh reagents and offers high efficiency. nih.gov

Late-Stage C-H Oxidation: Chemical methods for late-stage C-H oxidation have also been developed. These techniques can introduce hydroxyl groups, such as a β-C12 hydroxylation, onto a complex steroid skeleton under aerobic conditions. nih.gov

Dehydroxylation: The removal of hydroxyl groups is equally important, particularly for converting more abundant, highly hydroxylated bile acids like cholic acid into less hydroxylated derivatives like chenodeoxycholic acid or deoxycholic acid. nih.gov This process typically involves:

Protection of other hydroxyl groups in the molecule.

Oxidation of the target hydroxyl group to a ketone.

Reductive removal of the keto group or its derivative (e.g., a tosylhydrazone).

Table 1: Examples of Hydroxylation Reactions in Steroid Synthesis

Starting Material ClassReactionReagent/CatalystProduct FeatureReference
Steroids (General)C7 HydroxylationEngineered P450-BM3 MutantsC7β-alcohols nih.gov
Steroid SkeletonC12 HydroxylationLate-stage C-H oxidation catalystsβ-C12-hydroxy steroid nih.gov

Halogenation Reactions (e.g., Bromination)

Halogenation introduces halogen atoms (F, Cl, Br, I) into the steroid structure, creating intermediates that are valuable for further synthetic modifications, such as substitution or elimination reactions. libretexts.org

Alpha-Halogenation of Ketones: The 3-keto group in Methyl-3-keto-5beta-cholan-24-oate is susceptible to alpha-halogenation, where a hydrogen atom on an adjacent carbon is replaced by a halogen. youtube.com This reaction can be catalyzed by either acid or base.

From Alcohols: Halogens can be introduced by converting a hydroxyl group into a good leaving group and then displacing it with a halide. For instance, an epoxy ring on a cholane (B1240273) derivative can be opened with hydrobromic acid (HBr) to yield a bromo-alcohol, which can then be oxidized to the corresponding bromo-ketone. nih.gov

Hell-Volhard-Zelinsky (HVZ) Reaction: For analogues that retain a carboxylic acid function on the side chain, the HVZ reaction allows for the specific bromination at the alpha-carbon (C-23) of the acid. youtube.com

Table 2: Halogenation Methods for Bile Acid Analogues

Functional Group TargetReaction TypeTypical ReagentsProductReference
Ketone (e.g., C-3)Alpha-HalogenationBr₂, Acetic Acidα-Bromo-ketone youtube.com
EpoxideEpoxide OpeningHBr or HIHalo-alcohol nih.gov
Carboxylic AcidHVZ Reaction1. PBr₃, Br₂ 2. H₂Oα-Bromo-carboxylic acid youtube.com

Introduction of Alkyl and Heteroatom Substituents

Introducing alkyl groups or heteroatoms (e.g., nitrogen, oxygen, sulfur) onto the bile acid framework is a powerful strategy for modifying the pharmacological properties of the resulting analogues. nih.gov

Alkyl Group Introduction: Alkyl groups, most commonly methyl groups, can be added at various positions. For example, the introduction of a C6α-methyl group in corticosteroids has been shown to enhance biological activity. nih.gov A common method for introducing a methyl group is through a Grignard reaction, where an organometallic reagent like methyl magnesium iodide reacts with a keto group, as demonstrated in the synthesis of a 7-methyl derivative of norchenodeoxycholic acid. researchgate.net

Heteroatom Substituent Introduction: Heteroatoms can be incorporated to create novel classes of analogues. Nitrogen is often introduced to form ammonium (B1175870) conjugates, which can impart antimicrobial properties. mdpi.com This typically involves converting a hydroxyl group to a leaving group (e.g., bromoacetate) followed by nucleophilic substitution with an amine. mdpi.com Oxygen-containing substituents can be introduced as ethers through reactions like the Mitsunobu reaction, which couples an alcohol with a phenolic compound. rsc.org

Regioselective and Stereoselective Functional Group Transformations

The biological activity of steroids is highly dependent on their three-dimensional structure. Therefore, controlling the regioselectivity (which position reacts) and stereoselectivity (the spatial orientation of the new group) of a reaction is paramount in the synthesis of bile acid analogues.

Regioselectivity: This is crucial when multiple similar functional groups are present. For instance, in cholic acid, which has hydroxyl groups at positions 3, 7, and 12, selective oxidation of one -OH group over the others is a significant challenge. Regioselective oxidation of the C12-OH group of cholic acid methyl ester has been achieved, demonstrating control over reactivity. frontiersin.org Enzymatic reactions, as mentioned with P450s, provide exceptional regioselectivity that is often unattainable with standard chemical reagents. nih.gov

Stereoselectivity: The fusion of the steroid rings (A/B, B/C, C/D) and the orientation of substituents (axial or equatorial) define the molecule's shape. openstax.org Synthetic reactions must control the stereochemical outcome. For example, the reduction of a ketone can lead to two different stereoisomers of the resulting alcohol. Stereoselective reduction of a ketone on the steroid A-ring has been achieved using specific reagents like BH₃•THF, which preferentially delivers a hydride from one face of the molecule. umich.edu

Total Synthesis and Semisynthesis Approaches to this compound

The production of this compound and related bile acids can be approached through two main strategies: total synthesis and semisynthesis.

Semisynthesis: This is the most common and economically viable approach. It starts with abundant, structurally similar natural products, such as cholic acid or deoxycholic acid, which are isolated from animal bile. google.comnobelprize.org The synthesis of this compound from lithocholic acid, which itself can be derived from plant phytosterols, is a key example. researchgate.net The general route involves the esterification of the C-24 carboxylic acid to its methyl ester, followed by the selective oxidation of the 3α-hydroxyl group to the 3-keto group. chemicalbook.com Reagents like silver carbonate on celite are effective for this oxidation. chemicalbook.com

Total Synthesis: This involves constructing the complex, tetracyclic steroid core from simple, acyclic precursors. While offering the flexibility to create highly novel structures not accessible from natural sources, the total synthesis of bile acids is a lengthy and complex endeavor. libretexts.org Key steps in such syntheses often include cycloaddition reactions (like the Diels-Alder reaction) to build the rings and intricate methods for installing the correct stereochemistry at multiple chiral centers. researchgate.net The first total synthesis of a natural bile acid (chenodeoxycholic acid) was a landmark achievement that highlighted the significant challenge of this approach. google.com

Table 3: Comparison of Synthesis Approaches

ApproachStarting MaterialsAdvantagesDisadvantagesReference
SemisynthesisNatural bile acids (e.g., Cholic Acid), PhytosterolsFewer steps, more economical, utilizes renewable feedstocks.Limited to structures derivable from the starting material. researchgate.netchemicalbook.com
Total SynthesisSimple, acyclic moleculesHigh flexibility, access to unnatural analogues.Long, complex, low overall yield, expensive. google.comresearchgate.net

Development of Chromatography-Free Synthetic Routes

For pharmaceutical applications, the purity of the final compound is critical. Traditional purification of steroid derivatives often relies heavily on column chromatography, a technique that is expensive, time-consuming, and difficult to scale up for industrial production. Consequently, there is a strong drive to develop chromatography-free synthetic routes.

Biochemical Transformations and Enzymatic Studies of 5beta Cholan 24 Oate Derivatives

Microbial Biotransformation Pathways

Microorganisms are equipped with a diverse arsenal (B13267) of enzymes that can catalyze specific and regioselective modifications of steroid molecules. These biotransformation pathways are of great interest for the synthesis of complex steroid derivatives that are challenging to produce through chemical methods.

Transformations by Fungi (e.g., Aspergillus niger)

Filamentous fungi, particularly species from the genus Aspergillus, are well-known for their capacity to hydroxylate a wide range of steroid substrates. nih.gov While direct studies on Methyl-3-keto-5Beta-cholan-24-oate are limited, research on the biotransformation of the closely related compound, methyl cholate (B1235396) (methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate), by Aspergillus niger provides significant insights.

In one study, the incubation of methyl cholate with A. niger led to the isolation of two main products: methyl 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oate and a novel compound, methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate. nih.gov The formation of the 7-oxo derivative indicates the presence of a 7α-hydroxysteroid dehydrogenase (7α-HSDH) that oxidizes the hydroxyl group at the C-7 position. nih.gov The other product demonstrates the fungus's ability to introduce a new hydroxyl group at the C-15 position, a reaction that is difficult to achieve through conventional chemical synthesis. nih.gov

Based on these findings, it can be postulated that Aspergillus niger, when presented with this compound, would likely catalyze hydroxylations at various positions on the steroid nucleus, such as C-7, C-11, or C-15, and potentially the reduction of the C-3 keto group. The specific products would depend on the array of cytochrome P450 monooxygenases and hydroxysteroid dehydrogenases expressed by the particular strain of A. niger.

Transformations by Bacteria (e.g., E. coli)

The human gut bacterium Escherichia coli is known to possess a range of enzymes that metabolize bile acids. nih.govnih.gov While E. coli is not typically used for large-scale biotransformations in the same way as fungi, its enzymatic machinery is relevant to the metabolism of cholane (B1240273) derivatives in the gut environment. E. coli is known to contain 7α-hydroxysteroid dehydrogenase, which catalyzes the reversible oxidation of the 7α-hydroxyl group of bile acids. nih.govcdnsciencepub.comresearchgate.net

Given a substrate like this compound, bacterial enzymes could potentially catalyze several reactions. Hydroxysteroid dehydrogenases (HSDHs) present in bacteria could reduce the 3-keto group to a 3α- or 3β-hydroxyl group. For instance, studies on human liver cytosol, which contains HSDHs, have shown the reduction of 3-keto-5β-cholanoic acid to both lithocholic acid (3α-hydroxy) and isolithocholic acid (3β-hydroxy), depending on the pH and the coenzyme (NADPH or NADH) present. nih.gov It is plausible that bacterial HSDHs could perform similar stereospecific reductions.

Furthermore, some bacteria possess enzymes capable of introducing double bonds into the steroid nucleus. While less common for bile acids, this is a known transformation for other steroids.

Identification of Novel Biotransformation Products

The microbial transformation of bile acids is a rich source of novel steroid derivatives with potential biological activities. The aforementioned biotransformation of methyl cholate by Aspergillus niger yielded methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate, a previously unknown compound. nih.gov

In another example, the transformation of deoxycholic acid by Pseudomonas sp. NCIB 10590 resulted in the formation of 12ξ-hydroxyandrosta-1,4-diene-3,17-dione, a novel C19 steroid, indicating that bacteria can also catalyze the cleavage of the bile acid side chain. rsc.org

Given the starting material this compound, microbial biotransformation could lead to a variety of novel products, including:

Hydroxylated derivatives at various positions (e.g., C-6, C-7, C-11, C-15, C-16).

Stereoisomers of the corresponding 3-hydroxy derivative (3α and 3β).

Derivatives with additional keto groups introduced through the oxidation of other hydroxyl groups if the substrate were a di- or tri-hydroxy-3-keto cholanoate.

Products with modifications in the side chain, such as shortening or conjugation.

The following table summarizes potential novel products from the biotransformation of a generic 3-keto-5β-cholan-24-oate skeleton.

Starting MaterialMicroorganismPotential Novel ProductType of Reaction
3-keto-5β-cholan-24-oateAspergillus niger3-keto-15β-hydroxy-5β-cholan-24-oateHydroxylation
3-keto-5β-cholan-24-oateE. coli3α-hydroxy-5β-cholan-24-oateReduction
3-keto-5β-cholan-24-oateE. coli3β-hydroxy-5β-cholan-24-oateReduction
3-keto-7α-hydroxy-5β-cholan-24-oateAspergillus niger3,7-dioxo-5β-cholan-24-oateOxidation

Enzymatic Reaction Mechanisms

The biotransformations described above are catalyzed by specific enzymes, primarily hydroxysteroid dehydrogenases (HSDHs). These enzymes play a crucial role in the metabolism of bile acids in both the host and the gut microbiota.

Role of Hydroxysteroid Dehydrogenases (HSDHs) in Bile Acid Metabolism (e.g., 7-α-HSDH)

HSDHs are a class of oxidoreductases that catalyze the reversible conversion of hydroxyl groups to keto groups on the steroid nucleus. nih.gov They are classified based on the position and stereochemistry of the hydroxyl group they act upon (e.g., 3α-HSDH, 3β-HSDH, 7α-HSDH, 7β-HSDH, 12α-HSDH). researchgate.net

7α-HSDH, found in both bacteria and fungi, specifically targets the 7α-hydroxyl group of bile acids. nih.govnih.govnih.gov For example, 7α-HSDH from E. coli can oxidize the 7α-hydroxyl group of cholic acid and chenodeoxycholic acid to the corresponding 7-keto derivatives. nih.govcdnsciencepub.comresearchgate.net This enzymatic reaction is dependent on a coenzyme, typically NAD⁺ or NADP⁺, which acts as an electron acceptor. The reaction is reversible, meaning the enzyme can also catalyze the reduction of a 7-keto group to a 7α-hydroxyl group in the presence of NADH or NADPH. nih.gov

In the context of this compound, if this substrate were to be first hydroxylated at the 7α-position by a cytochrome P450 monooxygenase, a subsequent oxidation by 7α-HSDH would yield a 3,7-dioxo derivative.

Substrate Specificity and Regioselectivity of Enzymes Acting on Cholane Structures

The substrate specificity and regioselectivity of HSDHs are key determinants of the products formed during biotransformation. These enzymes exhibit remarkable specificity for the position and orientation of the hydroxyl group on the steroid nucleus.

For example, 3α-HSDH will specifically oxidize or reduce a hydroxyl or keto group at the C-3α position, while having no activity towards a 3β-hydroxyl group. nih.gov Similarly, 7α-HSDH is specific for the 7α-hydroxyl group. nih.govcdnsciencepub.comresearchgate.net

The table below presents kinetic data for some microbial HSDHs, illustrating their substrate preferences.

EnzymeSource OrganismSubstrateK_m (mM)Reference
7α-HSDHEscherichia coli O80Cholic Acid0.83 nih.govcdnsciencepub.comresearchgate.net
7α-HSDHEscherichia coli O80Chenodeoxycholic Acid0.12 nih.govcdnsciencepub.comresearchgate.net
12α-HSDHClostridium sp. ATCC 29733Deoxycholic Acid4.816 digitellinc.com
3α-HSDHClostridium perfringens3α,7α-dihydroxy-5β-cholanoate~0.05 nih.gov
3α-HSDHClostridium perfringens3α,12α-dihydroxy-5β-cholanoate~0.8 nih.gov

The regioselectivity of these enzymes allows for the targeted modification of the cholane skeleton. For a substrate like this compound, the existing 3-keto group would direct the action of other enzymes to different positions on the steroid nucleus. For instance, a hydroxylating enzyme would likely act on positions that are sterically accessible and electronically favorable for such a reaction, leading to the formation of specific hydroxylated derivatives. The reduction of the 3-keto group by a 3-HSDH would also be highly stereoselective, producing either the 3α- or 3β-hydroxy epimer, but not both, from a single enzyme. nih.gov

Characterization of Enzyme Intermediates and Reaction Kinetics (in vitro)

One of the pivotal enzymes is 3-oxo-5β-steroid 4-dehydrogenase. This enzyme introduces a double bond between carbons 4 and 5 of the steroid's A-ring, converting a 3-oxo-5β-steroid into a 3-oxo-Δ4-steroid. wikipedia.org This reaction is a critical step in the metabolic pathways of bile acid synthesis, as well as in the metabolism of C21-steroid hormones, androgens, and estrogens. wikipedia.org

Another significant enzyme is the Δ4-3-ketosteroid 5β-reductase. This enzyme is responsible for the reduction of a Δ4-3-ketosteroid to its 5β-reduced form. ontosight.ai The activity of this enzyme is vital for regulating the balance and activity of various steroid hormones. ontosight.ai In humans, this enzyme, also known as steroid 5β-reductase, efficiently catalyzes the reduction of several steroid hormones, including progesterone (B1679170) and testosterone, into their 5β-reduced metabolites. ebi.ac.uk It can also act on bile acid intermediates. ebi.ac.uk

The kinetic mechanisms of these enzymatic transformations have been a subject of study. For instance, research on the 3β-hydroxy-Δ5-steroid dehydrogenase/3-keto-Δ5-steroid isomerase system, which is involved in the conversion of pregnenolone (B344588) to progesterone, has provided insights into substrate and inhibitor binding. nih.gov Studies using isotope exchange at equilibrium have indicated a preferred ordered association where the cofactor, such as NAD, binds to the enzyme before the steroid substrate. nih.gov Inhibition studies with 3-oxo-4-aza steroids have shown that these compounds can interfere with both the dehydrogenase and isomerase activities, with their inhibitory effects being enhanced in the presence of NADH. nih.gov This suggests that the inhibitors have a structural similarity to the intermediate states formed during the enzymatic reaction. nih.gov

Table 1: Key Enzymes in the In Vitro Metabolism of 3-oxo-5β-steroids

EnzymeEC NumberFunctionRelevance to 3-oxo-5β-steroid Metabolism
3-oxo-5β-steroid 4-dehydrogenase1.3.99.6Catalyzes the oxidation of a 3-oxo-5β-steroid to a 3-oxo-Δ4-steroid. wikipedia.orgA key step in the modification of the steroid nucleus in bile acid and hormone metabolic pathways. wikipedia.org
Δ4-3-Ketosteroid 5β-reductase1.3.1.23Catalyzes the reduction of a Δ4-3-ketosteroid to its 5β-reduced form. ontosight.aiCrucial for the formation of 5β-reduced steroids from Δ4-unsaturated precursors. ontosight.ai
3β-hydroxy-Δ5-steroid dehydrogenase1.1.1.145Converts 3β-hydroxy-Δ5-steroids to their 3-keto-Δ5 counterparts. nih.govAn initial step in the pathway leading to the formation of 3-oxo steroids. nih.gov
3-keto-Δ5-steroid isomerase5.3.3.1Catalyzes the isomerization of the double bond from Δ5 to Δ4. nih.govWorks in conjunction with the dehydrogenase to produce Δ4-3-keto steroids. nih.gov

Metabolic Fate of Methyl-3-keto-5β-cholan-24-oate Analogues in Non-Human Biological Systems (e.g., Hamster Hepatic Biotransformation)

Studies on the hepatic biotransformation of bile acid analogues in hamsters provide valuable insights into the potential metabolic fate of Methyl-3-keto-5β-cholan-24-oate. Research on a closely related compound, a 7-methyl derivative of norchenodeoxycholic acid (7-Me-norCDCA), has detailed its metabolic pathway following administration in hamsters. researchgate.netnih.gov

After intravenous infusion, the 7-Me-norCDCA analogue was efficiently taken up by the liver and secreted into the bile, with over 75% of the administered dose recovered in the bile within three hours. researchgate.netnih.gov A significant portion of the biliary radioactivity, approximately 93%, was attributed to biotransformation products. researchgate.netnih.gov

The primary metabolic transformation observed was hydroxylation. The major metabolite, accounting for nearly half of the biliary products (48.7 ± 6.0%), was identified as 3α,5β,7α-trihydroxy-7β-methyl-24-nor-5β-cholan-23-oic acid (5β-hydroxy-7-Me-norCDCA). researchgate.netnih.gov This indicates a significant 5β-hydroxylation of the parent compound.

In addition to hydroxylation, the hamster liver also carried out extensive conjugation of the 7-Me-norCDCA. The biotransformation products included conjugates with taurine (B1682933) (13.7 ± 5.0%), sulfate (B86663) (10.3 ± 3.0%), and glucuronic acid (5.1 ± 1.7%). researchgate.netnih.gov These conjugation reactions are typical detoxification pathways that increase the water solubility of bile acids, facilitating their elimination.

The findings from this study on a 7-methylated analogue suggest that Methyl-3-keto-5β-cholan-24-oate would likely undergo similar hepatic biotransformations in a hamster model. These would principally involve hydroxylation of the steroid nucleus and conjugation of the resulting metabolites.

Table 2: Hepatic Biotransformation Products of a 7-Methylated Norchenodeoxycholic Acid Analogue in Hamsters

Biotransformation ProductPercentage of Biliary Radioactivity (Mean ± SEM)Type of Transformation
3α,5β,7α-trihydroxy-7β-methyl-24-nor-5β-cholan-23-oic acid (5β-hydroxy-7-Me-norCDCA)48.7 ± 6.0%Hydroxylation
Taurine Conjugate of 7-Me-norCDCA13.7 ± 5.0%Conjugation
Sulfate Conjugate of 7-Me-norCDCA10.3 ± 3.0%Conjugation
Glucuronide Conjugate of 7-Me-norCDCA5.1 ± 1.7%Conjugation
Unchanged 7-Me-norCDCA~7%None

In Vitro Studies of Oxidative and Reductive Pathways for Cholane Methyl Esters

In vitro studies using liver microsomes are instrumental in elucidating the oxidative and reductive metabolic pathways of xenobiotics, including cholane methyl esters. nih.gov These subcellular fractions are rich in enzymes such as the cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs), which are central to drug and steroid metabolism. nih.gov

Oxidative Pathways: The oxidative metabolism of compounds structurally related to cholane methyl esters often involves hydroxylation and oxidation of side chains. For instance, in vitro studies on the metabolism of alkylated naphthalenes by rat and human liver microsomes have shown that the presence of an alkyl side chain can significantly influence the site of oxidation. nih.gov The metabolism tends to favor oxidation of the alkyl side chain over the aromatic ring. nih.gov This suggests that for a compound like Methyl-3-keto-5β-cholan-24-oate, the cholane side chain could be a target for oxidative modification by microsomal enzymes.

Furthermore, studies with hamster liver microsomes have demonstrated their high capacity for metabolizing various compounds through cytochrome P450-mediated reactions. For example, hamster liver microsomes are more active than rat liver microsomes in the metabolic activation of aflatoxin B1. nih.gov This highlights the potential for significant oxidative metabolism of cholane methyl esters in this species. The specific CYP isozymes involved would determine the profile of the resulting oxidized metabolites.

Reductive Pathways: Reductive pathways are also a possibility for the metabolism of cholane methyl esters. The keto group at the 3-position of Methyl-3-keto-5β-cholan-24-oate is a likely site for reduction. As discussed previously, Δ4-3-ketosteroid 5β-reductase is a key enzyme in the reduction of 3-keto steroids. ontosight.ai

Additionally, the methyl ester group itself could be a target for reduction. Studies on the reduction of fatty acid methyl esters have shown that they can be converted to their corresponding fatty alcohols. mdpi.com This reduction can be achieved under mild, non-catalytic conditions in the presence of reducing agents like sodium borohydride (B1222165) and a co-reactant such as methanol (B129727). mdpi.com While this is a chemical reduction, it points to the chemical feasibility of reducing the ester moiety. In a biological context, specific esterases and reductases would be required to carry out such a transformation. The reduction of the methyl ester of a cholane derivative would yield the corresponding bile alcohol, which could then be further metabolized.

Role As a Precursor and Research Probe in Academic Investigations

Precursor for the Synthesis of Novel Bile Acid Analogues for Research

The primary utility of Methyl-3-keto-5β-cholan-24-oate in academic research is as a key intermediate for the chemical synthesis of novel bile acid analogues. pharmaffiliates.comcymitquimica.com Its structure is particularly amenable to modification, allowing researchers to create a diverse library of new molecules. A prominent example is its role as a precursor in the synthesis of Taurolithocholic Acid, a major human metabolite. pharmaffiliates.comcymitquimica.com

The strategic placement of the ketone group at the C-3 position of the steroid's A-ring is central to its function as a synthetic precursor. This functional group can be readily transformed through various chemical reactions. For instance, processes like Grignard reactions can be employed to introduce new groups, such as methyl substituents, onto the steroidal backbone. researchgate.net This allows for the systematic alteration of the bile acid structure, leading to the generation of analogues with potentially new or enhanced biological activities for research purposes. researchgate.netnih.gov

Use in Structure-Activity Relationship (SAR) Studies for Bile Acid Receptor Interactions (e.g., FXR, TGR5) in Model Systems

Bile acids are natural signaling molecules that activate specific receptors, notably the Farnesoid X Receptor (FXR) and the G-protein-coupled receptor TGR5, which are key regulators of metabolic and inflammatory pathways. nih.govresearchgate.net To understand how molecular structure dictates receptor activation, researchers conduct Structure-Activity Relationship (SAR) studies. nih.govnih.gov

Methyl-3-keto-5β-cholan-24-oate is an ideal starting point for these investigations. By using it as a scaffold, scientists can synthesize a series of related compounds with precise modifications. For example, introducing different alkyl groups or altering the stereochemistry of hydroxyl groups derived from the original ketone can dramatically affect how the resulting analogue binds to and activates FXR or TGR5. nih.govelsevierpure.com These studies have revealed that bulky substituents on the beta-face of the steroid nucleus can decrease FXR activation, providing critical insights into the receptor's binding pocket. nih.govelsevierpure.com The knowledge gained from such SAR studies is instrumental in designing more potent and selective receptor modulators, such as Obeticholic Acid and other dual FXR/TGR5 agonists, which are investigated for treating metabolic diseases. nih.govnih.govpatsnap.com

Application as a Reference Standard in Biochemical Research

In the precise world of biochemical analysis, accuracy is paramount. Methyl-3-keto-5β-cholan-24-oate is utilized as a certified reference material or analytical standard for this purpose. lgcstandards.com In this capacity, it serves as a benchmark for the identification and quantification of related compounds in complex biological mixtures.

When researchers analyze samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), they compare the signals from unknown components to that of the reference standard. nist.gov A highly purified sample of Methyl-3-keto-5β-cholan-24-oate provides a reliable reference point for retention time and detector response, ensuring that the analytical data collected is both accurate and reproducible. lgcstandards.comnist.gov

Building Block for Complex Steroid Architectures for Chemical Biology Studies

Beyond simple modifications, Methyl-3-keto-5β-cholan-24-oate serves as a fundamental building block for constructing highly complex steroid architectures designed to probe biological systems. mdpi.comnih.gov Its rigid four-ring scaffold can be chemically manipulated in numerous ways to create sophisticated molecular tools.

One significant modification is the shortening of the C-24 side chain to produce 24-nor-bile acids. nih.gov This alteration of the steroid architecture creates a new class of compounds with different physiological properties. nih.gov Furthermore, the core structure can be used to synthesize derivatives with entirely new functionalities, such as linking the bile acid to other molecules to create targeted drug delivery systems or fluorescent probes for imaging studies within the field of chemical biology. nih.govmdpi.comelsevierpure.com

Investigation of Steroid-Enzyme Binding and Specificity using Methyl-3-keto-5Beta-cholan-24-oate Derivatives

The interaction between steroids and enzymes is a fundamental area of biochemical research. Derivatives of Methyl-3-keto-5β-cholan-24-oate are valuable tools for investigating the binding and specificity of steroid-metabolizing enzymes. nih.govacs.org

The 3-keto group is particularly important in this context. It can be enzymatically or chemically reduced to form either a 3α- or 3β-hydroxyl group. nih.gov These two stereoisomers, which differ only in the spatial orientation of the hydroxyl group, can be used as substrates to test the specificity of enzymes like 3-ketosteroid reductases. nih.govwikipedia.org By observing how efficiently an enzyme processes each isomer, researchers can elucidate the structural requirements for enzyme binding and catalysis. nih.govnih.gov This knowledge is crucial for understanding steroid metabolism and for developing inhibitors or probes for specific enzymes involved in steroid-related pathologies.

Advanced Analytical and Structural Elucidation Methodologies in Research Contexts

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the detailed structural elucidation of Methyl-3-keto-5β-cholan-24-oate, providing insights into its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon and proton framework of Methyl-3-keto-5β-cholan-24-oate.

¹H NMR Spectroscopy: In the proton NMR spectrum, the methyl ester group (-OCH₃) typically exhibits a sharp singlet resonance. The protons on the steroid nucleus appear as a complex series of multiplets in the upfield region of thespectrum. The absence of a proton signal in the typical region for a C3-hydroxyl group and the presence of characteristic signals for protons adjacent to the C3-keto group are key indicators of the structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides definitive evidence for the presence of the carbonyl group and the methyl ester. A publication by Seppälä and colleagues on the ¹³C NMR spectral assignment of substituted methyl 5β-cholan-24-oates offers valuable reference data for the characteristic chemical shifts of the carbon atoms in the steroidal backbone and the side chain. unipa.it The C3 carbon atom is observed as a ketone carbonyl signal, typically resonating downfield. The methyl ester carbonyl carbon and the methoxy (B1213986) carbon also show distinct signals at characteristic chemical shifts. The specific chemical shifts of the carbon atoms throughout the cholan framework are crucial for confirming the 5β-stereochemistry.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, further confirming the structural assignment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of Methyl-3-keto-5β-cholan-24-oate, corroborating its elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion. For Methyl-3-keto-5β-cholan-24-oate (C₂₅H₄₀O₃), the expected exact mass of the molecular ion [M]⁺ would be a key parameter for confirmation.

The fragmentation pattern observed in the mass spectrum offers further structural information. The presence of a ketone at the C3 position influences the fragmentation pathways, often leading to characteristic losses from the A-ring of the steroid nucleus.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Methyl-3-keto-5β-cholan-24-oate. The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the C3-ketone and the methyl ester.

A study investigating the interactions of 3-oxo bile acid derivatives using FT-IR spectroscopy provides insights into the characteristic vibrational frequencies of these functional groups. jocpr.com The C3-keto group typically shows a strong absorption band in the region of 1705-1725 cm⁻¹, while the ester carbonyl group exhibits a strong band at a slightly higher frequency, generally in the range of 1735-1750 cm⁻¹. The absence of a broad absorption band in the hydroxyl region (around 3200-3600 cm⁻¹) confirms the oxidation of the 3-hydroxyl group to a ketone.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C=O (Ketone)1705 - 1725
C=O (Ester)1735 - 1750
C-O (Ester)1160 - 1250

X-ray Crystallography for Absolute Stereochemistry Determination

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the absolute configuration of all stereocenters within the molecule, definitively confirming the 5β-orientation of the A/B ring junction and the stereochemistry of the side chain.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of Methyl-3-keto-5β-cholan-24-oate from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of bile acid derivatives.

For analytical purposes, a reversed-phase HPLC method is typically employed. The separation of various bile acid methyl esters, including keto derivatives, has been demonstrated using columns such as μPorasil with mobile phases consisting of mixtures of hexane (B92381) and ethyl acetate (B1210297). tandfonline.comepa.gov The retention time of Methyl-3-keto-5β-cholan-24-oate under specific HPLC conditions serves as a key parameter for its identification and quantification. The use of a suitable detector, such as a refractive index or UV detector, allows for the sensitive detection of the compound.

Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) for Derivative Analysis

Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) stands as a powerful analytical tool for the detailed analysis of bile acid derivatives like Methyl-3-keto-5Beta-cholan-24-oate. However, due to the inherent low volatility of bile acids, direct analysis by GLC-MS is not feasible. shimadzu.com Consequently, a crucial derivatization step is required to convert the non-volatile compound into a more volatile form suitable for gas chromatographic separation and subsequent mass spectrometric detection. shimadzu.com

For bile acids, this typically involves the esterification of the carboxylic acid group and the conversion of any hydroxyl groups into less polar ethers, such as trimethylsilyl (B98337) (TMS) ethers. shimadzu.com In the case of this compound, the carboxylic acid is already esterified to a methyl ester. Therefore, if any hydroxyl groups were present, they would be the primary target for derivatization. Since the compound possesses a keto group at the C-3 position, derivatization would primarily target any other hydroxyl groups on the steroid nucleus, if present in related research contexts.

The derivatized analyte is then introduced into the GLC-MS system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum that acts as a molecular fingerprint, allowing for the unequivocal identification of the compound. nih.gov

The fragmentation pattern observed in the mass spectrum is particularly informative. For bile acid methyl esters, characteristic fragmentation patterns include the loss of the methyl group, water (if hydroxyl groups are present), and other specific cleavages of the steroid ring system. nih.gov Methane chemical ionization is a soft ionization technique that can be employed to yield prominent quasimolecular ions, which are valuable for confirming the molecular weight of the derivative. nih.gov

While specific retention time and mass spectra data for this compound are not widely published, the analysis of structurally similar 3-keto bile acid methyl esters provides valuable insights. The retention time is influenced by the specific GLC column and temperature program used, while the mass spectrum would be expected to show characteristic fragments related to the cholan-24-oate skeleton with a keto group at the C-3 position.

Table 1: Illustrative GLC-MS Derivatization and Analysis Parameters for Bile Acid Methyl Esters

ParameterDescriptionReference
Derivatization Agent Trimethylsilyating reagents (e.g., BSTFA, MSTFA) for hydroxyl groups. Diazomethane for carboxylic acids (if not already esterified). shimadzu.com
GLC Column Typically a capillary column with a non-polar or medium-polarity stationary phase (e.g., polysiloxane-based). researchgate.net
Ionization Mode Electron Ionization (EI) for fragmentation patterns or Chemical Ionization (CI) for molecular ion information. nih.gov
Expected Fragmentation Loss of methoxy group from the ester, cleavages of the steroid ring, and loss of derivatized hydroxyl groups. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry, valued for its simplicity, speed, and cost-effectiveness in monitoring the progress of reactions and guiding the purification process. bioline.org.br In the context of this compound, which is an intermediate in the synthesis of other significant bile acid metabolites like Taurolithocholic Acid, TLC plays a pivotal role. pharmaffiliates.comchemicalbook.com

During a chemical synthesis, small aliquots of the reaction mixture are periodically spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. psu.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase. The mobile phase travels up the plate by capillary action, and as it passes the spotted sample, it carries the components of the mixture up the plate at different rates. psu.edu

The separation is based on the principle of differential partitioning of the compounds between the stationary phase (the silica gel) and the mobile phase. psu.edu The polarity of the compounds and the mobile phase are key factors. More polar compounds will adhere more strongly to the polar silica gel and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. libretexts.org Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further, exhibiting a higher Rf value. libretexts.org

For the synthesis of a 3-keto steroid like this compound from a 3-hydroxy precursor, TLC is used to track the disappearance of the starting material (the more polar alcohol) and the appearance of the product (the less polar ketone). A successful reaction will show the starting material spot diminishing over time, while the product spot becomes more prominent.

Once the reaction is complete, TLC is used to determine the optimal solvent system for purification by column chromatography. Different solvent systems (mobile phases) are tested to achieve the best separation between the desired product and any unreacted starting materials or byproducts. A common mobile phase for the separation of steroids is a mixture of a non-polar solvent like hexane or toluene (B28343) and a more polar solvent like ethyl acetate or acetone. bioline.org.br For a related compound, methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate, a mobile phase of ethyl acetate and hexane was found to be effective for purification monitoring. lgcstandards.com

After separation on the TLC plate, the spots, which are often invisible to the naked eye, need to be visualized. This can be achieved by various methods, including viewing the plate under UV light if the compounds are UV-active, or by staining the plate with a chemical reagent. ictsl.net A common stain for steroids is a solution of phosphomolybdic acid or a sulfuric acid-based reagent, which, upon heating, produces colored spots where the compounds are located. researchgate.net

Table 2: Representative TLC Systems for Steroid Analysis

Stationary PhaseMobile Phase ExamplesVisualization MethodsReference
Silica Gel 60 F254Hexane:Ethyl Acetate (various ratios)UV light (254 nm), Phosphomolybdic acid stain, Anisaldehyde-sulfuric acid stain bioline.org.brresearchgate.net
Chloroform:Methanol (B129727) (various ratios)UV light (254 nm), Iodine vapor bioline.org.br
Toluene:Ethyl Acetate (various ratios)UV light (254 nm), Sulfuric acid/vanillin spray bioline.org.br

Computational Chemistry and Molecular Modeling Approaches

Conformational Analysis of Methyl-3-keto-5Beta-cholan-24-oate and its Analogues

The biological activity of a steroid derivative is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound is crucial for understanding how it interacts with biological systems. The steroid nucleus, a cyclopentanoperhydrophenanthrene ring system, is a rigid structure. However, the fusion of the A and B rings in a cis configuration, characteristic of the 5-beta series, imparts a bent or L-shape to the molecule. This contrasts with the flatter conformation of the 5-alpha series, where the A/B ring junction is trans. researchgate.net This fundamental difference in the steroid backbone is a key determinant of its biological function.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to determine the preferred conformations of the flexible side chain at C-17 and the local geometry around the keto group at C-3. For analogous steroid hormones, a combination of experimental techniques like infrared (IR) and vibrational circular dichroism (VCD) spectroscopy with theoretical calculations has been successfully used to elucidate their structural properties in solution, including conformational distributions. nih.gov Such an approach for this compound would involve:

Systematic conformational searches to identify all possible low-energy shapes of the molecule.

Geometry optimization of these conformers using methods like Density Functional Theory (DFT) to find the most stable structures.

Calculation of vibrational spectra for each conformer to compare with experimental data and determine the conformational population in different environments.

Structural Feature Conformational Implication Relevance to Biological Activity
5-Beta (A/B cis-fused) RingBent overall molecular shapeInfluences binding to receptor pockets
C-3 Keto GroupPlanar geometry at C-3Potential for hydrogen bonding and polar interactions
C-17 Side ChainRotational flexibilityAllows adaptation to different binding site topographies
C-24 Methyl EsterFlexible, polar groupCan engage in specific polar and hydrophobic interactions

Molecular Docking Studies with Biological Targets (e.g., Enzymes, Receptors) in Theoretical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that govern binding. Bile acid derivatives are known to interact with several receptors, most notably the Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5, both of which are important targets in metabolic diseases. nih.govphysiology.org

A theoretical docking study of this compound with a receptor like FXR would involve:

Obtaining the 3D crystal structure of the receptor's ligand-binding domain.

Generating a 3D model of the lowest energy conformation of this compound.

Using a docking algorithm to systematically place the ligand into the receptor's active site in various orientations and conformations.

Scoring the resulting poses based on predicted binding affinity, which is calculated from intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Studies on similar bile acid derivatives have shown that the orientation of hydroxyl groups and the nature of the side chain are critical for receptor activation. nih.gov In this compound, the C-3 keto group could act as a hydrogen bond acceptor, while the hydrophobic steroid core would likely engage in van der Waals interactions within the receptor's binding pocket. The methyl ester on the side chain could also form specific interactions that contribute to binding affinity and selectivity. Docking studies can thus provide a structural hypothesis for the molecule's activity, which can be tested experimentally.

Potential Biological Target Key Interacting Residues (Hypothetical) Predicted Interaction Type
Farnesoid X Receptor (FXR)Arginine, Histidine, TyrosineHydrogen bonding with C-3 keto and C-24 ester
TGR5 (GPBAR1)Asparagine, Glutamic AcidPolar interactions and hydrophobic packing
Aldo-Keto Reductases (AKRs)Tyrosine, HistidineHydrogen bonding, pi-stacking with steroid rings

Quantum Chemical Calculations for Reactivity Prediction and Mechanism Elucidation

Quantum chemical calculations, based on solving the Schrödinger equation, provide detailed information about the electronic structure of a molecule. These methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of its chemical transformations. rsc.org Techniques like Density Functional Theory (DFT) can be used to calculate various molecular properties that are indicative of reactivity. acs.org

Key applications for this compound include:

Mapping the Electrostatic Potential: This reveals the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the keto and ester groups are expected to be nucleophilic (electron-rich), while the adjacent carbon atoms are electrophilic (electron-poor), indicating likely sites for chemical reactions.

Calculating Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will react. The energy and shape of these orbitals indicate its ability to donate or accept electrons in a reaction.

Modeling Reaction Pathways: Quantum chemical calculations can be used to map the entire energy profile of a potential reaction, including the structures of transition states and intermediates. rsc.org This is invaluable for understanding, for instance, the mechanism of enzymatic metabolism of the C-3 keto group or the hydrolysis of the C-24 methyl ester.

These calculations can help predict the stability of the compound and its susceptibility to various metabolic transformations, such as reduction of the keto group or enzymatic modifications at other positions on the steroid nucleus.

Molecular Dynamics Simulations to Understand Stereochemical Preferences and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecules by simulating the motions of atoms and molecules over time. An MD simulation of this compound, either in solution or interacting with a biological target, can reveal crucial information about its behavior that is not apparent from static models. mdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Landscapes: By simulating the molecule over nanoseconds to microseconds, MD can reveal the different conformations it adopts and the transitions between them, providing a more realistic view of its flexibility.

Analyze Ligand-Receptor Stability: After docking this compound into a receptor, an MD simulation of the complex can assess the stability of the binding pose. nih.gov It can show whether the key interactions identified by docking are maintained over time and reveal the role of water molecules in mediating the binding.

Understand Stereochemical Influences: MD simulations can highlight how the specific 5-beta stereochemistry influences the molecule's interactions. The bent shape of the steroid backbone will affect how it orients within a binding site and how it might influence the conformation of the receptor itself upon binding. For instance, simulations of related compounds have been used to understand how stereoisomers of hydroxysteroids interact differently with enzymes. mdpi.com

Future Research Directions in Cholane Chemistry and Methyl 3 Keto 5beta Cholan 24 Oate

Exploration of Novel Synthetic Pathways for Stereochemical Control

The precise three-dimensional arrangement of atoms in cholane (B1240273) derivatives is critical to their biological function. Future synthetic endeavors will likely focus on developing more efficient and highly stereoselective methods for the construction of the cholane skeleton and the introduction of various functional groups. A significant goal in synthetic chemistry is the creation of methods to accurately build and modify ring systems. researchgate.net

Key research objectives in this area include:

Development of Novel Catalytic Systems: The use of chiral catalysts, including metal complexes and organocatalysts, will be instrumental in controlling the stereochemistry at multiple centers within the cholane framework. Research into palladium-catalyzed ring expansion reactions, for instance, has shown promise in achieving high enantiopurity in complex cyclic structures. researchgate.net

Biocatalysis and Chemoenzymatic Synthesis: Harnessing enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Future work could involve using enzymes to perform specific stereoselective transformations on cholane precursors.

Flow Chemistry Applications: Continuous flow synthesis can provide enhanced reaction efficiency, scalability, and safety, which are crucial for the multi-step synthesis of complex molecules like cholane derivatives. numberanalytics.com

Identification and Characterization of Undiscovered Biotransformation Enzymes

The metabolism of cholane derivatives in biological systems is a complex process mediated by a variety of enzymes. While many key enzymes have been identified, there is still much to learn about the full spectrum of proteins involved in the biotransformation of compounds like Methyl-3-keto-5Beta-cholan-24-oate. For instance, studies on a related compound, 3α,7α-dihydroxy-7β-methyl-24-nor-5β-cholan-23-oic acid, revealed that a significant portion is metabolized into a novel, more hydroxylated form, indicating the presence of uncharacterized enzymatic pathways. researchgate.netnih.gov

Future research in this domain will likely concentrate on:

Functional Genomics and Proteomics: High-throughput screening of enzyme libraries and proteomic analysis of tissues involved in bile acid metabolism (e.g., liver and gut microbiota) can lead to the discovery of novel biotransformation enzymes.

Enzyme-Substrate Specificity Studies: Once new enzymes are identified, detailed kinetic and structural studies will be necessary to understand their substrate specificity and catalytic mechanisms. This knowledge is crucial for predicting the metabolic fate of new synthetic cholane derivatives.

Development of Advanced Analytical Techniques for Trace Analysis in Biological Samples

The accurate and sensitive detection of this compound and its metabolites in complex biological matrices such as blood, bile, and tissues is essential for understanding its pharmacokinetics and biological effects. Current analytical methods, while powerful, can be further improved to enhance sensitivity and specificity, particularly for trace-level analysis.

Future advancements are anticipated in the following areas:

High-Resolution Mass Spectrometry (HRMS): The application of HRMS coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) will enable the detection and quantification of cholane derivatives at very low concentrations.

Development of Novel Sample Preparation Techniques: Innovations in sample preparation, such as solid-phase microextraction (SPME) and derivatization strategies, can improve the recovery and detectability of target analytes from complex biological samples.

Immunoassays and Biosensors: The development of highly specific antibodies and biosensors for this compound could provide rapid and cost-effective tools for high-throughput screening and diagnostics.

Deeper Mechanistic Understanding of Enzyme-Substrate Interactions through Biophysical Methods

A fundamental understanding of how cholane derivatives interact with their target enzymes at the molecular level is crucial for rational drug design and the interpretation of biological data. aps.org In many biologically relevant scenarios, the substrate undergoes conformational changes when bound by an enzyme. aps.org Biophysical techniques can provide invaluable insights into the dynamics and thermodynamics of these interactions.

Future research efforts should employ a range of biophysical methods, including:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution three-dimensional structures of enzyme-substrate complexes, revealing the precise binding mode of cholane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of both the enzyme and the substrate in solution, providing information on conformational changes upon binding.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These methods can be used to quantify the binding affinity and thermodynamics of enzyme-substrate interactions, which is essential for structure-activity relationship studies.

Design and Synthesis of Chemically Diverse Cholane-Based Research Probes

To further elucidate the biological roles of cholane derivatives and their metabolic pathways, the development of specialized chemical probes is essential. nih.gov These probes can be designed to interact specifically with target proteins or to be visualized within cells and tissues.

Future research in this area will focus on:

Fluorescently Labeled Probes: The synthesis of cholane derivatives conjugated with fluorescent dyes will enable the visualization of their subcellular localization and trafficking in real-time using advanced microscopy techniques. nih.gov

Photoaffinity Probes: These probes can be used to identify the binding partners of cholane derivatives within a complex biological system by forming a covalent bond upon photoactivation.

Click Chemistry-Enabled Probes: The use of "click" chemistry allows for the efficient and specific attachment of various reporter molecules, such as fluorophores or affinity tags, to cholane-based scaffolds. nih.gov This approach offers versatility in the design of probes for a wide range of applications. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl-3-keto-5β-cholan-24-oate, and how is structural purity validated?

  • Methodological Answer : Synthesis typically involves selective oxidation of precursor bile acids (e.g., methyl esters of hydroxy-substituted cholanoic acids) using reagents like pyridinium chlorochromate (PCC) or Jones oxidation. Characterization requires a combination of 1H/13C NMR to confirm the keto group at C3 and esterification at C24, mass spectrometry (MS) for molecular weight validation, and HPLC with UV/RI detection to assess purity (>95%) . For novel derivatives, elemental analysis and X-ray crystallography may supplement these methods .

Q. Which analytical techniques are optimal for quantifying Methyl-3-keto-5β-cholan-24-oate in complex matrices like serum or liver homogenates?

  • Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low-abundance metabolites. Calibration curves should use deuterated internal standards (e.g., d4-labeled analogs) to correct for matrix effects. For method validation, include parameters like linearity (R² >0.99), recovery rates (85–115%), and limits of detection (LOD <1 ng/mL) .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for Methyl-3-keto-5β-cholan-24-oate be systematically addressed?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in test compounds. To resolve this:

  • Standardize protocols : Use validated reference materials (e.g., USP/EP-certified standards) and replicate experiments across independent labs.
  • Conduct impurity profiling : Employ LC-HRMS to identify byproducts (e.g., hydroxylated derivatives) that may interfere with bioassays .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to account for heterogeneity .

Q. What experimental design strategies mitigate confounding factors when studying Methyl-3-keto-5β-cholan-24-oate’s role in bile acid metabolism?

  • Methodological Answer :

  • Use isotopic tracing : Administer 13C-labeled compounds to track metabolic flux via LC-MS-based isotopomer analysis .
  • Control for enzyme variability : Include knockout models (e.g., CYP8B1-deficient mice) to isolate specific metabolic pathways.
  • Replicate in vitro/in vivo : Validate findings across cell cultures, organoids, and animal models to ensure physiological relevance .

Q. How do the keto and ester functional groups in Methyl-3-keto-5β-cholan-24-oate influence its chemical stability and derivatization potential?

  • Methodological Answer : The C3 keto group is prone to reduction under acidic conditions, requiring storage at neutral pH and −20°C. For derivatization:

  • Ester hydrolysis : Use alkaline saponification (e.g., NaOH in methanol) to yield the free acid, followed by re-esterification with diazomethane for GC-MS compatibility.
  • Keto-specific reactions : Employ hydrazine-based derivatization (e.g., Girard’s reagent T) to enhance detection sensitivity in MS .

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